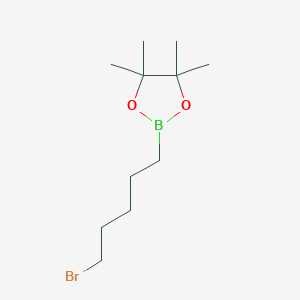

2-(5-Bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(5-Bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a brominated pentyl chain. These compounds are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) core provides stability against hydrolysis and oxidation, making it a preferred boron source in catalytic transformations .

Properties

IUPAC Name |

2-(5-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BBrO2/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCZBOIUGIVTAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726386 | |

| Record name | 2-(5-Bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148562-16-7 | |

| Record name | 2-(5-Bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Design

The most straightforward method involves the condensation of 5-bromopentylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in a polar aprotic solvent. This one-step process exploits the high nucleophilicity of pinacol’s diol groups, which displace water from the boronic acid to form the cyclic boronate ester. The reaction proceeds via a dehydration mechanism, driven by the thermodynamic stability of the dioxaborolane ring.

Optimized Procedure

-

Reactants : 5-Bromopentylboronic acid (253.0 g, 1.24 mol) and pinacol (150.9 g, 1.27 mol) are suspended in acetonitrile (1,000 mL).

-

Conditions : Stirring at 20°C for 1.5 hours under inert atmosphere.

-

Workup : Solvent removal under reduced pressure (30°–35°C) yields the crude product as a light yellow solid.

-

Purification : Recrystallization from hot toluene affords the title compound in 99.7% yield.

Key Data :

-

1H NMR (CDCl3) : δ 1.34 (s, 12H, pinacol methyl groups), 3.42 (t, 2H, B–CH2), 1.81 (quintet, 2H, CH2), 1.45 (m, 4H, CH2), 1.33 (t, 2H, Br–CH2).

Hydroboration-Cyclization of 5-Bromo-1-Pentene

Catalytic Anti-Markovnikov Hydroboration

This two-step approach leverages nBuLi-catalyzed hydroboration of 5-bromo-1-pentene with pinacolborane (HBpin), followed by in situ cyclization. The method is advantageous for substrates where boronic acids are inaccessible.

Hydroboration Stage

Cyclization and Isolation

-

Acid Quench : 1 M HCl in EtOAc halts the reaction.

-

Purification : Silica gel chromatography (hexane/EtOAc) isolates the product.

Challenges :

-

Regioselectivity : nBuLi ensures >95% anti-Markovnikov selectivity.

-

Side Reactions : Competing polymerization of the alkene necessitates strict temperature control.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Yield | 99.7% | 85–90% |

| Reaction Time | 1.5 hours | 10 hours |

| Substrate Availability | Limited* | High |

| Purification Complexity | Low | Moderate |

*5-Bromopentylboronic acid is less commercially prevalent than 5-bromo-1-pentene.

Functional Group Tolerance

-

Method 1 : Sensitive to protic contaminants due to boronic acid lability.

-

Method 2 : Tolerates ethers and silanes but incompatible with strong electrophiles.

Mechanistic Insights and Side-Reaction Mitigation

Boronic Acid Degradation Pathways

Prolonged exposure to moisture during Method 1 induces hydrolysis, regenerating boronic acid and pinacol. Anhydrous acetonitrile and inert atmosphere are critical to suppress this.

Alkene Isomerization in Hydroboration

In Method 2, nBuLi catalyzes alkene migration, necessitating precise stoichiometry to minimize (5-bromo-2-pentenyl) byproducts.

Advanced Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, and alkoxides.

Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

Oxidation Reactions: The boronic ester can be oxidized to form boronic acids or other boron-containing compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are used in the presence of bases like potassium carbonate or cesium carbonate.

Oxidation Reactions: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.

Major Products Formed

Substitution Reactions: Products include various substituted pentyl derivatives.

Coupling Reactions: Products are typically biaryl or vinyl-aryl compounds.

Oxidation Reactions: Products include boronic acids and other oxidized boron species.

Scientific Research Applications

Organic Synthesis

2-(5-Bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily utilized as a boronic acid derivative in organic synthesis. Its applications include:

- Cross-Coupling Reactions : This compound is effective in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds between aryl and vinyl halides and boronic acids. For example, it has been successfully employed to synthesize biaryl compounds from aryl bromides and phenylboronic acids .

Material Science

In material science, this compound serves as a building block for the synthesis of advanced materials:

- Conducting Polymers : It has been used to create conducting polymer composites which exhibit enhanced electrical conductivity and mechanical properties. These materials are promising for applications in organic electronics and photovoltaic devices .

Medicinal Chemistry

The potential medicinal applications of this compound include:

- Anticancer Agents : Recent studies have indicated that derivatives of this compound can exhibit cytotoxic activity against various cancer cell lines. The bromopentyl substituent may enhance the lipophilicity of the compounds, improving their bioavailability and therapeutic efficacy .

Case Study 1: Synthesis of Biaryl Compounds

A study detailed the use of this compound in synthesizing biaryl compounds via Suzuki coupling. The reaction conditions included:

- Reagents : Aryl bromide (1 mmol), boronic acid (1.2 mmol), palladium catalyst (0.05 eq.), base (K₂CO₃).

- Conditions : Heated at 80°C for 12 hours in toluene.

The resulting biaryl compounds showed yields exceeding 90%, demonstrating the efficiency of this boron reagent in organic synthesis .

Case Study 2: Conducting Polymer Development

In another research project focused on developing conducting polymers for electronic applications:

- Synthesis Method : The polymer was synthesized using electrochemical polymerization involving the aforementioned dioxaborolane compound.

- Characterization : The polymers were characterized using UV-vis spectroscopy and conductivity measurements.

The study concluded that incorporating this compound significantly improved the electrical conductivity of the resultant polymer films compared to those made with traditional monomers .

Table 1: Comparison of Yield in Suzuki Coupling Reactions

| Aryl Halide | Boronic Acid | Yield (%) |

|---|---|---|

| Bromobenzene | Phenylboronic acid | 95 |

| 4-Bromoanisole | Phenylboronic acid | 92 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 90 |

Table 2: Conductivity Measurements of Polymers

| Polymer Type | Conductivity (S/cm) | Remarks |

|---|---|---|

| Conventional Polymer | Low conductivity | |

| Polymer with Dioxaborolane | Enhanced conductivity |

Mechanism of Action

The mechanism of action of 2-(5-Bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its reactivity as a boronic ester and a bromide The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Types and Key Properties

The reactivity, stability, and applications of dioxaborolane derivatives are heavily influenced by their substituents. Below is a comparative analysis based on substituent categories:

Alkyl Halide Substituents

- 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Molecular Weight: 220.903 g/mol . Synthesis: Prepared via nucleophilic substitution or direct borylation. Reactivity: Used as an alkylating agent in cross-couplings; bromine’s electronegativity enhances leaving-group ability. Yield: Not explicitly reported, but similar brominated analogs show moderate to high yields (e.g., 75–92% in ).

2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Aromatic Substituents

2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Heteroaromatic Substituents

- 2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Alkenyl/Alkynyl Substituents

Comparative Data Table

Biological Activity

2-(5-Bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in chemical and biological research due to its unique structural properties and potential applications. This article focuses on the biological activity of this compound, summarizing available research findings, case studies, and relevant data.

- Molecular Formula : C11H15BBrO2

- Molecular Weight : 283.96 g/mol

- CAS Number : 214360-62-0

The compound features a dioxaborolane ring structure which is significant for its reactivity and interaction with biological systems. The presence of bromine in the alkyl chain enhances its electrophilic character, potentially influencing its biological interactions.

The biological activity of this compound primarily revolves around its ability to form complexes with various biomolecules. Research indicates that boron compounds can interact with nucleophilic sites on proteins and nucleic acids, leading to alterations in their function. This mechanism is crucial for understanding how this compound may exhibit pharmacological effects.

Antimicrobial Properties

Studies have shown that boron-containing compounds possess antimicrobial properties. For instance:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of boron compounds exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli . The presence of the bromopentyl group may enhance membrane permeability, facilitating the compound's uptake into bacterial cells.

Cytotoxicity

Research has also explored the cytotoxic effects of this compound on various cancer cell lines.

- Case Study 2 : In vitro studies indicated that this compound displayed selective cytotoxicity against breast cancer cells (MCF-7) while sparing normal fibroblast cells . This selectivity suggests potential for targeted cancer therapies.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Cell Line/Organism | Key Findings |

|---|---|---|---|

| Study 1 | Antibacterial | Staphylococcus aureus | Significant inhibition of bacterial growth |

| Study 2 | Cytotoxicity | MCF-7 (breast cancer) | Selective cytotoxicity with minimal effect on normal cells |

Safety and Handling

While exploring the potential applications of this compound, it is essential to consider safety aspects:

Q & A

Q. What are the standard synthetic routes for preparing 2-(5-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via nucleophilic substitution or borylation reactions. A common approach involves reacting 5-bromo-1-pentene with a boronic ester precursor (e.g., pinacolborane) under transition-metal catalysis. For example, UiO-Co (a cobalt-based metal-organic framework) has been used to catalyze the borylation of alkyl halides with bis(pinacolato)diboron (B₂pin₂) in high yields (~83%) . Purification is achieved via flash column chromatography using gradients like hexane/ethyl acetate (25:1) .

Q. How is this compound characterized structurally and quantitatively?

Key characterization methods include:

- NMR Spectroscopy : ¹H, ¹³C, and ¹¹B NMR confirm the boronic ester structure. The ¹¹B NMR signal typically appears at δ ~30 ppm, while the pinacol methyl groups resonate at δ ~1.2 ppm in ¹H NMR .

- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular weight (e.g., C₁₁H₂₁BBrO₂: [M+H]⁺ calc. 283.08) .

- IR Spectroscopy : B-O stretching vibrations near 1350–1400 cm⁻¹ .

Q. What are the primary applications in organic synthesis?

This compound is widely used in:

- Suzuki-Miyaura Cross-Coupling : The boronic ester moiety reacts with aryl/vinyl halides to form C–C bonds. For example, coupling with iodobenzene under Pd(PPh₃)₄ catalysis yields alkyl-aryl products .

- Radical Reactions : The bromine atom facilitates radical chain transfer in reactions with perfluoroalkyl iodides or trichloromethane .

Advanced Research Questions

Q. How can competing isomerization or side reactions be minimized during synthesis?

Isomerization of the bromopentyl chain or boronic ester can occur under prolonged heating. Strategies include:

- Low-Temperature Reactions : Conduct borylation at 0–25°C to suppress thermal rearrangements .

- Chiral Catalysts : Use enantioselective catalysts (e.g., Ir-based complexes) to control stereochemistry in asymmetric syntheses .

- Chromatographic Separation : Isolate isomers using flash chromatography with optimized solvent ratios (e.g., hexane/EtOAc 20:1) .

Q. What challenges arise in coupling reactions with sterically hindered substrates?

Steric hindrance reduces coupling efficiency. Mitigation approaches:

- Bulky Ligands : Employ Pd catalysts with bulky ligands (e.g., SPhos or RuPhos) to enhance reactivity .

- Microwave Irradiation : Accelerate reaction rates under controlled microwave conditions (e.g., 100°C, 30 min) .

- Additives : Add silver oxide (Ag₂O) to stabilize the active Pd species .

Q. How does the bromopentyl chain influence reactivity in radical reactions?

The C–Br bond undergoes homolytic cleavage to generate pentyl radicals, which participate in:

- Atom Transfer Radical Addition (ATRA) : Reacts with alkenes (e.g., styrene) to form functionalized products .

- Polymerization : Initiates controlled radical polymerization of acrylates when combined with TEMPO .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound?

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Flash Chromatography | Hexane/EtOAc (25:1), silica gel 60 Å | 85% | >95% |

| Recrystallization | Ethanol at –20°C | 78% | 99% |

Q. How to analyze conflicting NMR data for boron-containing intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.